Ethyl2-methyl-5-oxooxane-2-carboxylate
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Overview
Description
Ethyl2-methyl-5-oxooxane-2-carboxylate is a versatile organic compound with a unique oxooxane ring structure. It is widely used as a building block in the synthesis of various chemical compounds due to its stability and reactivity. This compound has gained popularity in scientific research and industrial applications because of its relatively low cost and availability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl2-methyl-5-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired oxooxane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-methyl-5-oxooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxooxane ring can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halides (e.g., HCl, HBr) and amines (e.g., NH₃, RNH₂) are frequently used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethyl2-methyl-5-oxooxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-methyl-5-oxooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating catalytic reactions that lead to the formation of desired products. Its oxooxane ring structure allows it to participate in cyclization and condensation reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl2-methyl-5-oxooxane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: This compound shares a similar oxooxolane ring structure and is used in similar applications.
Oxazolines: These five-membered heterocyclic compounds contain nitrogen and oxygen atoms and are known for their biological activities.
Indole derivatives: These compounds have diverse biological and clinical applications, similar to this compound.
The uniqueness of this compound lies in its specific ring structure and reactivity, which make it a versatile building block in various chemical syntheses.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)9(2)5-4-7(10)6-13-9/h3-6H2,1-2H3 |
InChI Key |
AAZSAVAVVZVNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CO1)C |
Origin of Product |
United States |
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